molecular formula C14H14N2O4S2 B2385038 Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate CAS No. 896304-21-5

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2385038
CAS No.: 896304-21-5
M. Wt: 338.4
InChI Key: CSVBSRVGLHHYFV-UHFFFAOYSA-N
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Description

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs. For example, the Paal–Knorr synthesis can be scaled up using phosphorus pentasulfide as a sulfurizing agent .

Chemical Reactions Analysis

Types of Reactions

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

methyl N-[4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-7-8(2)22-13(10(7)12(18)16-14(19)20-3)15-11(17)9-5-4-6-21-9/h4-6H,1-3H3,(H,15,17)(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVBSRVGLHHYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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